molecular formula C19H22N4O5 B221810 Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate CAS No. 172753-10-5

Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate

Número de catálogo B221810
Número CAS: 172753-10-5
Peso molecular: 386.4 g/mol
Clave InChI: GGZXCCIHMGYHCT-SDNWHVSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It has been extensively studied for its potential in cancer treatment due to its ability to inhibit cell cycle progression and proliferation.

Mecanismo De Acción

Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 inhibits the activity of CDK4/6, which are key regulators of the cell cycle. By inhibiting CDK4/6, Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn inhibits the progression of the cell cycle from the G1 to S phase. This results in cell cycle arrest and inhibition of cell proliferation.
Biochemical and Physiological Effects:
Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting cell cycle progression and proliferation, Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is important for the growth and spread of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to its use in lab experiments. Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, it has been shown to have limited efficacy in certain cancer types, which may limit its usefulness in certain experimental settings.

Direcciones Futuras

There are several future directions for research on Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991. One area of focus is the development of combination therapies that incorporate Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of focus is the development of biomarkers that can predict which patients are most likely to benefit from Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 treatment. Finally, there is ongoing research into the development of new CDK4/6 inhibitors with improved efficacy and fewer off-target effects.

Métodos De Síntesis

The synthesis of Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 involves several steps, including the condensation of 2,6-dimethoxypyrimidine-4-amine with ethyl acetoacetate to form ethyl 2-(2,6-dimethoxypyrimidin-4-yl)acetate. This compound is then reacted with 4-methylphenyl isocyanate to form ethyl 2-(4-methylphenylcarbamoyl)-3-(2,6-dimethoxypyrimidin-4-yl)acrylate. The final step involves the hydrolysis of the ethyl ester to form Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991.

Aplicaciones Científicas De Investigación

Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. In preclinical studies, Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate 0332991 has been shown to enhance the efficacy of chemotherapy and radiation therapy.

Propiedades

Número CAS

172753-10-5

Nombre del producto

Ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate

Fórmula molecular

C19H22N4O5

Peso molecular

386.4 g/mol

Nombre IUPAC

ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)carbamoyl]prop-2-enoate

InChI

InChI=1S/C19H22N4O5/c1-5-28-18(25)14(17(24)21-13-8-6-12(2)7-9-13)11-20-15-10-16(26-3)23-19(22-15)27-4/h6-11H,5H2,1-4H3,(H,21,24)(H,20,22,23)/b14-11+

Clave InChI

GGZXCCIHMGYHCT-SDNWHVSQSA-N

SMILES isomérico

CCOC(=O)/C(=C/NC1=CC(=NC(=N1)OC)OC)/C(=O)NC2=CC=C(C=C2)C

SMILES

CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=C(C=C2)C

SMILES canónico

CCOC(=O)C(=CNC1=CC(=NC(=N1)OC)OC)C(=O)NC2=CC=C(C=C2)C

Sinónimos

ethyl (E)-3-[(2,6-dimethoxypyrimidin-4-yl)amino]-2-[(4-methylphenyl)ca rbamoyl]prop-2-enoate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.